Dodecyl 2-(dimethylamino)propanoate hydrochloride
Overview
Description
Dodecyl 2-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C17H35NO2·HCl and a molecular weight of 321.93 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Dodecyl 2-(dimethylamino)propanoate hydrochloride is a complex organic compound
Mode of Action
It is known to be an anionic surfactant , which means it can lower surface tension. This property allows it to interact with various biological structures, potentially influencing their function.
Action Environment
It’s known that it should be stored in a dry environment to avoid contact with oxidizing agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-(dimethylamino)propanoate hydrochloride typically involves the esterification of dodecanol with 2-(dimethylamino)propanoic acid in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production . The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-(dimethylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride .
- Dodecyl dimethyl-L-alaninate hydrochloride .
Uniqueness
Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds .
Properties
IUPAC Name |
dodecyl 2-(dimethylamino)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWTXFQEUNUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438017 | |
Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259685-49-9 | |
Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.